(4S,5R,8S,13R,16S,19R,22R)-8-[(2R,4R,5S,6R)-4-hydroxy-5-[(2S,4S,5S,6R)-4-hydroxy-5-[(2S,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one
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Overview
Description
The compound (4S,5R,8S,13R,16S,19R,22R)-8-[(2R,4R,5S,6R)-4-hydroxy-5-[(2S,4S,5S,6R)-4-hydroxy-5-[(2S,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one is a complex organic molecule with multiple hydroxyl groups and a unique pentacyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry. The synthetic route typically starts with the formation of the core pentacyclic structure, followed by the introduction of hydroxyl groups and methoxy groups through selective functionalization reactions. Common reagents used in these steps include organometallic reagents, protecting groups, and catalysts to facilitate specific transformations.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: Introduction of additional oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation of hydroxyl groups may yield ketones or aldehydes, while reduction could produce alcohols.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, or modulating gene expression. The exact mechanism of action would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pentacyclic molecules with hydroxyl and methoxy groups, such as:
- **(2S,3R,4S,5S,6R)-2-(((2R,3S,4R,5R,6S)-5-acetamido-6-(((2S,3S,4S,5S,6R)-6-((((2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)methyl)-2-(((2R,3R,4S,5S,6S)-4-(((2R,3S,4S,5S,6R)-3-(((2S,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-(((2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2-yl)oxy)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-6-(((2R,3S,4R,5R,6S)-5-acetamido-6-(((2R,3S,4R,5R,6S)-5-acetamido-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)methyl)-2-(((2R,3R,4S,5S,6S)-4-(((2R,3S,4S,5S,6R)-3-(((2S,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-(((2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2-yl)oxy)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)methyl)-2-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)methyl)-2-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)methyl)-2-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)methyl)-2-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)methyl)-2-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)methyl)-2-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)methyl)-2-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)methyl)-2-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)methyl)-2-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)methyl)-2-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)methyl)-2-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)methyl)-2-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)methyl)-2-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)methyl)-2-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)methyl)-2-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)methyl)-2-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)methyl)-2-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)methyl)-2-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)methyl)-2-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)methyl)-2-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)methyl)-2-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)methyl)-2-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)methyl)-2-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)methyl)-2-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)methyl)-2-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)methyl)-2-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)methyl)-2-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)methyl)-2-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)methyl)-2-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)methyl
Properties
Molecular Formula |
C40H60O14 |
---|---|
Molecular Weight |
764.9 g/mol |
IUPAC Name |
(4S,5R,8S,13R,16S,19R,22R)-8-[(2R,4R,5S,6R)-4-hydroxy-5-[(2S,4S,5S,6R)-4-hydroxy-5-[(2S,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one |
InChI |
InChI=1S/C40H60O14/c1-19-35(43)29(45-6)16-33(48-19)54-37-21(3)50-32(15-28(37)42)53-36-20(2)49-31(14-27(36)41)51-24-11-12-39(4)23(13-24)8-9-25-26(39)10-7-22-17-46-40(5)34(22)30(18-47-40)52-38(25)44/h8,17,19-21,24-37,41-43H,7,9-16,18H2,1-6H3/t19-,20+,21+,24-,25+,26-,27+,28-,29+,30+,31-,32-,33-,34+,35-,36+,37+,39-,40-/m0/s1 |
InChI Key |
QYKGFAFEQMXHRJ-OQLPCSERSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2O)O[C@@H]3[C@H](O[C@H](C[C@H]3O)O[C@H]4CC[C@@]5([C@H]6CCC7=CO[C@@]8([C@H]7[C@@H](CO8)OC(=O)[C@@H]6CC=C5C4)C)C)C)C)OC)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C6CCC7=COC8(C7C(CO8)OC(=O)C6CC=C5C4)C)C)C)C)OC)O |
Origin of Product |
United States |
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